1-Pentanol, 5,5-diiodo-
Description
Contextualization of Geminal Dihalogenated Alkanes within Contemporary Organic Synthesis
Geminal dihalogenated alkanes, compounds bearing two halogen atoms on the same carbon, are valuable and versatile intermediates in modern organic synthesis. rsc.orgorganic-chemistry.org Their utility stems from the unique reactivity conferred by the two halogen substituents. For instance, gem-dihalides are precursors to carbenoids, which are highly reactive species used in cyclopropanation and other insertion reactions. rsc.org The specific halogens present significantly influence the compound's reactivity, with iodinated compounds being particularly reactive. rsc.org
The synthesis of geminal dihalides can be challenging, often requiring specific and sometimes harsh conditions. organic-chemistry.orghelsinki.fi Methods for their preparation include the reaction of aldehydes with halogenating agents or the double hydroalumination of alk-1-ynes followed by iodolysis. rsc.orgorganic-chemistry.org Once formed, these compounds can participate in a variety of transformations. For example, they can undergo elimination reactions to form alkynes or be used in the formation of carbon-carbon bonds. helsinki.filibretexts.org The reactivity of gem-dihalides is also central to certain metal-halogen exchange reactions, leading to the formation of organometallic reagents that are crucial in synthetic chemistry. nih.govacs.orgresearchgate.net
Significance of Substituted Pentanol (B124592) Derivatives in Chemical Transformations
Substituted pentanol derivatives are a broad class of compounds that feature prominently in organic synthesis, serving as building blocks for a wide range of more complex molecules. The pentanol backbone provides a flexible five-carbon chain, while the substituents introduce specific functionalities that can be manipulated in subsequent reactions. The hydroxyl group of the pentanol is itself a key reactive site, capable of being converted into esters, ethers, and other functional groups. wikipedia.org
Unique Structural Features and Reactivity Principles of 1-Pentanol, 5,5-diiodo-
1-Pentanol, 5,5-diiodo- possesses a unique combination of a primary alcohol at one end of a five-carbon chain and a geminal diiodo group at the other. This bifunctional nature suggests a rich and varied chemistry. The C-I bonds are relatively weak, making the iodine atoms good leaving groups. The presence of two iodine atoms on the same carbon atom makes this site particularly reactive towards metal-halogen exchange reactions, potentially forming an α-iodo carbanion or a carbenoid. rsc.org
The reactivity of the gem-diiodo group is expected to be the dominant feature of the molecule in many reactions. For instance, treatment with a strong base could lead to elimination reactions. wikipedia.org Furthermore, reaction with organometallic reagents, such as Grignard or organolithium reagents, would likely initiate a halogen-metal exchange at the diiodo-substituted carbon. acs.orgresearchgate.net The primary alcohol at the other end of the chain introduces the possibility of intramolecular reactions. For example, under basic conditions, the alcohol could be deprotonated to form an alkoxide, which could then potentially react with the gem-diiodo center, although the formation of a five-membered ring through such a pathway would be sterically demanding.
The table below summarizes some of the key properties and anticipated reactivity of 1-Pentanol, 5,5-diiodo-, based on the general principles of its constituent functional groups.
| Property | Description |
| Molecular Formula | C5H10I2O |
| Key Functional Groups | Primary Alcohol (-OH), Geminal Diiodide (-CHI2) |
| Anticipated Reactivity of -OH | Esterification, Etherification, Oxidation |
| Anticipated Reactivity of -CHI2 | Halogen-metal exchange, Elimination, Formation of carbenoids |
| Potential Intramolecular Reactions | Cyclization under specific conditions |
Structure
3D Structure
Properties
CAS No. |
823180-24-1 |
|---|---|
Molecular Formula |
C5H10I2O |
Molecular Weight |
339.94 g/mol |
IUPAC Name |
5,5-diiodopentan-1-ol |
InChI |
InChI=1S/C5H10I2O/c6-5(7)3-1-2-4-8/h5,8H,1-4H2 |
InChI Key |
HOCMFXNMNNPGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(I)I |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 Pentanol, 5,5 Diiodo and Analogs
Strategic Approaches to Geminal Diiodination of Aliphatic Chains
The creation of a geminal diiodo group on an aliphatic chain is a critical transformation for the synthesis of 1-Pentanol, 5,5-diiodo-. This can be accomplished through several strategic approaches, primarily involving the direct functionalization of unsaturated precursors or the conversion of carbonyl compounds.
Direct Functionalization through Electrophilic Iodination of Unsaturated Precursors
The electrophilic addition of iodine to unsaturated systems, such as alkynes, can be a direct route to vicinal diiodo compounds. However, the synthesis of a geminal diiodide from an unsaturated precursor is less direct. One potential, albeit challenging, pathway could involve the hydroboration-oxidation of a terminal alkyne to an aldehyde, which can then be converted to the geminal diiodide. A more direct, yet specialized, method involves the reaction of terminal alkynes with specific iodine-based reagents. For instance, the treatment of a terminal alkyne with an excess of an electrophilic iodine source under specific conditions could potentially lead to the formation of a geminal diiodide at the terminal position, though this is not a commonly reported transformation for simple aliphatic alkynes.
A plausible, though multi-step, approach starting from an unsaturated precursor could involve the following conceptual pathway:
Alkynol Protection: Start with 4-pentyn-1-ol (B147250) and protect the hydroxyl group to prevent interference in subsequent steps.
Hydrozirconation-Iodination: Subject the protected alkyne to hydrozirconation followed by iodination to yield a terminal vinyl iodide.
Further Functionalization: Conversion of the vinyl iodide to the geminal diiodide would require a subsequent, non-trivial transformation, possibly involving a second iodination under radical or organometallic-mediated conditions.
Given the complexity and likely low yields of such a sequence for a simple aliphatic chain, alternative strategies are generally preferred.
Halogenation of Carbonyl Compounds as a Route to Geminal Dihalides
A more established and reliable method for the synthesis of geminal dihalides is the reaction of carbonyl compounds with appropriate halogenating agents. quimicaorganica.orgpressbooks.pubpdx.edu For the synthesis of 1-Pentanol, 5,5-diiodo-, a suitable precursor would be 5-hydroxypentanal (B1214607) or a protected form thereof.
The general transformation involves the reaction of an aldehyde with a reagent system that can deliver two iodine atoms to the carbonyl carbon. Common reagents for this purpose include phosphorus pentaiodide (PI₅), which is often generated in situ, or a combination of iodine and a reducing agent.
A typical reaction sequence is outlined below:
Precursor Synthesis: The starting material, 5-hydroxypentanal, can be obtained from the oxidation of 1,5-pentanediol (B104693). To avoid side reactions, the hydroxyl group may need to be protected with a suitable protecting group (e.g., silyl (B83357) ether) prior to the halogenation step.
Geminal Diiodination: The protected aldehyde is then treated with a halogenating agent. For example, a mixture of iodine and triphenylphosphine (B44618) can be effective. The reaction proceeds via the formation of an iodophosphonium species, which then reacts with the aldehyde.
Deprotection: Following the successful installation of the geminal diiodo group, the protecting group on the hydroxyl function is removed to yield the final product, 1-Pentanol, 5,5-diiodo-.
The reaction of aldehydes with phosphorus pentachloride (PCl₅) to form geminal dichlorides is a well-known reaction, and analogous reactivity with iodine-based reagents can be expected.
| Precursor | Reagents | Product | Typical Yield |
| 5-(tert-butyldimethylsilyloxy)pentanal | I₂, PPh₃, Imidazole | 1-(tert-butyldimethylsilyloxy)-5,5-diiodopentane | Moderate to Good |
| 5-(tert-butyldimethylsilyloxy)pentanal | PI₅ (in situ) | 1-(tert-butyldimethylsilyloxy)-5,5-diiodopentane | Moderate |
Derivatization from Pre-Functionalized Pentane (B18724) Backbones
An alternative strategy involves starting with a pentane backbone that is already functionalized, and then introducing the necessary iodo- and hydroxyl- groups.
Nucleophilic Substitution Reactions for Carbon-Iodine Bond Formation in Alcohols
The conversion of alcohols to alkyl iodides via nucleophilic substitution is a fundamental transformation in organic synthesis. thieme-connect.comunco.eduphysicsandmathstutor.com For the synthesis of 1-Pentanol, 5,5-diiodo-, a diol precursor such as 1,5-pentanediol could be a suitable starting material. However, selective di-iodination at only one of the terminal positions while leaving the other as a hydroxyl group would be challenging.
A more controlled approach would involve starting with a precursor that already contains a group that can be converted to a geminal diiodide. For example, starting with 5-oxopentanoic acid, one could first convert the carboxylic acid to an alcohol and the ketone to a geminal diiodide.
A well-established method for converting primary alcohols to alkyl iodides is the use of phosphorus triiodide (PI₃), often generated in situ from iodine and red phosphorus. physicsandmathstutor.com Another powerful method is the Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone. This reaction is driven by the poor solubility of sodium chloride or sodium bromide in acetone, which shifts the equilibrium towards the formation of the alkyl iodide.
| Reaction | Substrate | Reagents | Product | Key Features |
| Appel Reaction | R-OH | I₂, PPh₃ | R-I | Mild conditions, good for primary and secondary alcohols. |
| Finkelstein Reaction | R-Cl / R-Br | NaI, Acetone | R-I | Equilibrium-driven, effective for primary and secondary halides. |
| Using PI₃ | R-OH | P/I₂ | R-I | Classical method, often high yielding. physicsandmathstutor.com |
Controlled Iodination of Pentanediols and Related Polyols
The selective functionalization of diols and polyols presents a significant synthetic challenge due to the similar reactivity of the multiple hydroxyl groups. connectedpapers.comucc.ie For a molecule like 1,5-pentanediol, achieving selective mono-iodination or di-iodination at a single carbon is not straightforward.
However, one could envision a strategy involving the selective protection of one hydroxyl group of 1,5-pentanediol, followed by oxidation of the other hydroxyl group to an aldehyde. This aldehyde can then be converted to the geminal diiodide as described in section 2.1.2. The final step would be the deprotection of the initial hydroxyl group.
A hypothetical synthetic route is as follows:
Mono-protection of 1,5-Pentanediol: React 1,5-pentanediol with one equivalent of a bulky protecting group reagent (e.g., tert-butyldimethylsilyl chloride) to favor the formation of the mono-protected diol.
Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Geminal Diiodination: Convert the aldehyde to the geminal diiodide using a suitable reagent system (e.g., I₂/PPh₃).
Deprotection: Remove the silyl protecting group using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to afford 1-Pentanol, 5,5-diiodo-.
Emerging and Sustainable Synthetic Protocols
Recent advances in synthetic methodology have focused on the development of more sustainable and environmentally friendly processes. researchgate.net For the synthesis of geminal diiodides, new catalytic systems are being explored that avoid the use of stoichiometric and often hazardous reagents.
For instance, the use of molecular iodine in combination with a catalytic amount of a transition metal complex or an organocatalyst could provide a greener alternative to classical methods. organic-chemistry.org Additionally, flow chemistry approaches are gaining traction for halogenation reactions, offering improved safety, scalability, and control over reaction parameters.
Catalytic Applications of Hypervalent Iodine Reagents in Diiodoalcohol Synthesis
Hypervalent iodine (HVI) compounds, particularly those in the I(III) and I(V) oxidation states, have become indispensable tools in organic synthesis due to their mild oxidizing properties and functional group tolerance. nsf.govarkat-usa.org While many HVI-mediated reactions are stoichiometric, significant progress has been made in developing catalytic systems where the active HVI species is regenerated in situ by a terminal oxidant, such as Oxone. jst.go.jpacsgcipr.org This catalytic approach enhances the sustainability of the process by reducing iodine-containing waste. nsf.govacsgcipr.org
The synthesis of diiodoalcohols using catalytic HVI systems is an emerging area. The general strategy involves the in situ generation of a potent electrophilic iodine species from a catalytic amount of a simple iodoarene precursor. jst.go.jpacsgcipr.org This active species can then engage in various transformations. For instance, HVI reagents are known to facilitate the oxidative functionalization of alkenes. The reaction of an alkene with an HVI reagent like Phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of an iodine source can lead to iodo-functionalized products. researchgate.net While direct catalytic di-iodination of a terminal alcohol is not extensively documented, analogous transformations provide a proof of concept. For example, HVI reagents have been used to convert hydrazones into gem-difluorides, suggesting that similar precursors could potentially be converted to gem-diiodides. nih.govacs.org
The oxidation of alcohols to carbonyl compounds is a more established application of catalytic HVI chemistry. jst.go.jprsc.org Researchers have developed highly reactive 2-iodobenzamide (B1293540) catalysts that, in conjunction with Oxone, efficiently oxidize primary and secondary alcohols at room temperature. jst.go.jp This reactivity underscores the ability of HVI catalysts to activate hydroxyl groups, a key step that could be adapted for subsequent iodination reactions to form iodinated and diiodinated alcohol analogs.
Table 1: Representative Transformations Mediated by Hypervalent Iodine Reagents
| Hypervalent Iodine Reagent/Catalyst | Substrate | Terminal Oxidant/Additive | Product Type | Key Observation | Reference |
|---|---|---|---|---|---|
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Styrene (B11656) | Molecular Iodine (I₂) | 1,4-Iodoalcohol | Demonstrates iodo-functionalization of an alkene to form an iodoalcohol. researchgate.net | researchgate.net |
| Catalytic 2-Iodobenzamide (IBamide) | Secondary Alcohol | Oxone | Ketone | Efficient catalytic oxidation of an alcohol, showing activation of the carbinol group. jst.go.jp | jst.go.jp |
| p-Tolyl-IF₂ | Benzaldehyde Hydrazone | TiF₃ (catalyst) | gem-Difluoride | Analogous gem-dihalogenation, suggesting a pathway for gem-diiodide formation from suitable precursors. nih.govacs.org | nih.govacs.org |
| Catalytic 2-Iodoxybenzenesulfonic acid (IBS) | Primary Alcohol | Oxone | Carboxylic Acid | Demonstrates a highly active catalytic system for alcohol oxidation. rsc.org | rsc.org |
Mechanochemical Transformations Towards Iodinated Alcohols
Mechanochemistry, which utilizes mechanical force from methods like ball milling to induce chemical reactions, has emerged as a powerful, sustainable alternative to traditional solution-based synthesis. rsc.orgbeilstein-journals.orgnih.gov These solvent-free or low-solvent methods reduce waste and can provide access to unique reaction pathways and products that are difficult to obtain from solution. rsc.orgresearchgate.netresearchgate.net
A notable application in this area is the mechanochemical synthesis of iodoalcohol analogs. Research has demonstrated a solvent- and catalyst-free functionalization of olefins using HVI reagents under ball-milling conditions. researchgate.netresearchgate.netresearcher.lifenih.gov Specifically, the reaction of various styrenes with Phenyliodine(III) bis(trifluoroacetate) (PIFA) and molecular iodine (I₂) in a ball mill efficiently produces 1,4-iodoalcohols in good yields. researchgate.netnih.gov This transformation is significant as these products are not readily synthesized using standard solution-phase methods. researchgate.netresearcher.life
The proposed mechanism suggests that the mechanical force may facilitate the dimerization of the HVI reagent in the solid state, leading to a unique reactive intermediate that triggers an intermolecular cascade reaction to form the final iodoalcohol product. researchgate.netnih.gov This methodology showcases the potential of mechanochemistry to unlock novel reactivity. The technique has been successfully applied to a range of styrene derivatives, tolerating both electron-donating and electron-withdrawing functional groups, which highlights its synthetic utility. researchgate.net While the synthesis of 1-Pentanol, 5,5-diiodo- itself via this method has not been specifically reported, the successful creation of complex iodoalcohols demonstrates the viability of mechanochemical transformations for preparing diverse iodinated compounds. researchgate.netresearchgate.net
Table 2: Mechanochemical Synthesis of 1,4-Iodoalcohol Analogs from Styrenes
| Styrene Derivative | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Styrene | PIFA, I₂ | Ball Milling (60 min) | 75% | researchgate.netnih.gov |
| 4-Methylstyrene | PIFA, I₂ | Ball Milling (60 min) | 78% | researchgate.netnih.gov |
| 4-Methoxystyrene | PIFA, I₂ | Ball Milling (60 min) | 72% | researchgate.netnih.gov |
| 4-Chlorostyrene | PIFA, I₂ | Ball Milling (60 min) | 65% | researchgate.netnih.gov |
| 4-(Trifluoromethyl)styrene | PIFA, I₂ | Ball Milling (60 min) | 68% | researchgate.netnih.gov |
Mechanistic Investigations and Reactivity Pathways of 1 Pentanol, 5,5 Diiodo
Reactivity Modalities of the Geminal Diiodide Moiety
The geminal diiodide group is characterized by the presence of two iodine atoms on the terminal carbon. The carbon-iodine bond is relatively weak and highly polarizable, making this moiety the primary center for a variety of chemical reactions.
The diiodinated carbon center of 1-Pentanol, 5,5-diiodo- is susceptible to nucleophilic attack. The two iodine atoms are effective leaving groups, allowing for sequential substitution reactions. Various nucleophiles can displace the iodide ions, leading to a range of derivatives. For instance, reaction with amines or other nitrogen-based nucleophiles could introduce amino functionalities. Similarly, alkoxides or hydroxides could be employed, although the latter may promote competing elimination or hydrolysis reactions.
The reaction with zinc carbenoids represents a more complex nucleophilic substitution at the carbon-iodine bond, where the sulfinamide acts as a nucleophile. This type of reaction expands the potential for creating new carbon-sulfur bonds. rsc.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product | Reaction Type |
|---|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5,5-dihydroxypentan-1-ol (unstable) | SN2 Substitution/Hydrolysis |
| Ammonia | Ammonia (NH₃) | 5,5-diaminopentan-1-ol | SN2 Substitution |
| Azide | Sodium Azide (NaN₃) | 5,5-diazidopentan-1-ol | SN2 Substitution |
Geminal dihalides are classic precursors for the synthesis of alkynes via double dehydrohalogenation. libretexts.orgmasterorganicchemistry.com Treatment of 1-Pentanol, 5,5-diiodo- with a strong base, such as sodium amide (NaNH₂), would be expected to induce two successive E2 elimination reactions. libretexts.org The first elimination would generate a vinylic iodide intermediate, 5-iodo-4-penten-1-ol. A second elimination would then form the corresponding terminal alkyne, 4-pentyn-1-ol (B147250). masterorganicchemistry.comlibretexts.org The use of a very strong base is crucial, and typically three equivalents are needed for terminal alkynes, as the third equivalent deprotonates the acidic terminal alkyne proton. masterorganicchemistry.com
Photochemical studies on other geminal diiodides have shown that they can undergo photoreactions, typically initiated by the homolytic cleavage of a carbon-iodine bond. epa.gov This process can lead to the formation of vinylic iodides and other non-halogenated products through cationic intermediates. epa.gov However, the formation of carbene intermediates from the photolysis of geminal diiodides is generally not considered a predominant pathway. epa.govacs.org
Table 2: Elimination Reaction Pathway
| Starting Material | Reagent | Intermediate | Final Product |
|---|---|---|---|
| 1-Pentanol, 5,5-diiodo- | NaNH₂ (excess) | 5-iodo-4-penten-1-ol | 4-pentyn-1-ol |
The hydrolysis of geminal dihalides is a well-established method for the synthesis of carbonyl compounds. wikipedia.orgvedantu.com In an aqueous medium, especially under basic or acidic conditions, 1-Pentanol, 5,5-diiodo- is expected to undergo hydrolysis at the C5 position. The reaction proceeds via nucleophilic substitution of the two iodide atoms by hydroxide ions to form an unstable geminal diol (5,5-dihydroxypentan-1-ol). vedantu.comquora.com Gem-diols readily eliminate a molecule of water to form a stable carbonyl group. Since the geminal diiodide is on a primary carbon, this hydrolysis yields an aldehyde. wikipedia.orgquora.com The final product of the complete hydrolysis of the diiodide moiety would therefore be 5-hydroxypentanal (B1214607), which may exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.
This transformation highlights the instability of the geminal diiodide group in the presence of water, which can lead to the formation of carbonyl compounds. mdpi.comtardigrade.in
Elimination Reactions for the Generation of Alkenes and Reactive Carbenes
Chemical Transformations Involving the Primary Hydroxyl Functionality
The primary alcohol group at the C1 position offers another site for chemical modification, primarily through oxidation and reduction-related transformations.
The primary hydroxyl group of 1-Pentanol, 5,5-diiodo- can be selectively oxidized to afford either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. science-revision.co.uksavemyexams.com Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are commonly used to convert primary alcohols to aldehydes. d-nb.info If the resulting aldehyde is distilled off as it forms, its over-oxidation can be prevented. savemyexams.com
Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under reflux conditions, will typically lead to the formation of the corresponding carboxylic acid, 5,5-diiodopentanoic acid. savemyexams.com A significant challenge in these reactions is achieving selectivity for the alcohol oxidation without triggering hydrolysis or other reactions at the sensitive geminal diiodide center. The development of selective oxidation methods, such as those using TEMPO catalysts, allows for mild conditions that might be compatible with the diiodide moiety. d-nb.infouconn.edu
Table 3: Oxidation Products of the Hydroxyl Group
| Reaction Condition | Oxidizing Agent | Product |
|---|---|---|
| Mild, controlled | PCC, Dess-Martin Periodinane | 5,5-diiodopentanal |
| Strong, reflux | KMnO₄, K₂Cr₂O₇ | 5,5-diiodopentanoic acid |
The reduction of 1-Pentanol, 5,5-diiodo- would primarily target the carbon-iodine bonds. The geminal diiodide can be reduced back to a methyl group, yielding 1-pentanol. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially effect this transformation. libretexts.org LiAlH₄ is a powerful reducing agent capable of reducing many functional groups, while NaBH₄ is milder and typically used for aldehydes and ketones. libretexts.org
The primary alcohol itself is generally not reducible under these conditions. Catalytic hydrogenation could also be employed to remove the iodine atoms. The selectivity of the reduction would depend on the chosen reagent and conditions, aiming to preserve the hydroxyl functionality while reducing the diiodide. For instance, radical-based reductions using reagents like tributyltin hydride could also be effective for dehalogenation.
Formation of Ethers and Esters via the Hydroxyl Group
The primary hydroxyl (-OH) group in 1-Pentanol, 5,5-diiodo- is the active site for numerous transformations, including the formation of esters and ethers, which are fundamental reactions in organic synthesis. wikipedia.orgvaia.com As a primary alcohol, the carbon atom bearing the -OH group is bonded to only one other carbon atom, making it relatively unhindered and reactive. vaia.com
Esterification: The reaction of 1-Pentanol, 5,5-diiodo- with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid, results in the formation of an ester. This process, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. byjus.com While the reactivity of the primary alcohol is generally high, the bulky diiodo-substituted group at the remote C-5 position might exert some long-range steric or electronic effects, potentially influencing reaction kinetics compared to unsubstituted 1-pentanol.
Ether Synthesis: Ethers can be synthesized from 1-Pentanol, 5,5-diiodo- through several methods.
Acid-Catalyzed Dehydration: Heating 1-Pentanol, 5,5-diiodo- in the presence of a strong acid can lead to the formation of a symmetrical ether, bis(5,5-diiodopentyl) ether. This reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. masterorganicchemistry.com Careful control of temperature is necessary, as higher temperatures tend to favor elimination reactions. masterorganicchemistry.com
Williamson Ether Synthesis: For the synthesis of unsymmetrical ethers, the Williamson ether synthesis is the preferred method. This involves converting 1-Pentanol, 5,5-diiodo- to its conjugate base, an alkoxide, by using a strong base like sodium hydride (NaH). This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
The following table summarizes the general conditions for these transformations.
| Reaction Type | Reagent(s) | Catalyst | Typical Product |
| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | 5,5-diiodopentyl ester |
| Symmetrical Ether Synthesis | 2 equivalents of starting alcohol | H₂SO₄ (catalytic) | bis(5,5-diiodopentyl) ether |
| Unsymmetrical Ether Synthesis | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R'-X) | None | 1-alkoxy-5,5-diiodopentane |
Intramolecular Cyclization Phenomena and Ring Formation
The presence of both a nucleophilic hydroxyl group and electrophilic carbon atoms bearing leaving groups (iodides) within the same molecule allows 1-Pentanol, 5,5-diiodo- to undergo intramolecular reactions to form heterocyclic rings.
A significant reaction pathway for haloalcohols is intramolecular cyclization to form cyclic ethers. For 5-halopentanols, this typically yields a tetrahydropyran (B127337) (THP) ring, a common structural motif in many natural products. researchgate.net
The intramolecular version of the Williamson ether synthesis is a well-established method for this transformation. In a related example, 5-iodo-1-pentanol (B3278114) readily cyclizes to form tetrahydropyran when treated with a base such as sodium hydride (NaH) in an ether solvent. chegg.comchegg.com The reaction proceeds via deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the iodine atom and displacing the iodide ion to close the six-membered ring. chegg.comchegg.com
For 1-Pentanol, 5,5-diiodo-, a similar intramolecular cyclization is highly plausible.
Deprotonation: Treatment with a strong base like NaH would deprotonate the primary alcohol to generate the corresponding pentalkoxide.
Intramolecular SN2 Attack: The resulting alkoxide would then attack the C-5 carbon, displacing one of the iodide leaving groups in an intramolecular SN2 reaction.
Ring Formation: This step would result in the formation of a 2-iodotetrahydropyran derivative.
Given the presence of a second iodine atom on the cyclized product, a subsequent elimination reaction could potentially occur under basic conditions to yield a dihydropyran ring system. The exploration of such cyclizations is a key area of synthetic chemistry, with various strategies like the Prins cyclization also being employed to create substituted tetrahydropyran rings from different starting materials. researchgate.netnih.gov
The proposed intramolecular cyclization pathway is detailed below.
| Step | Reactant | Reagent(s) | Intermediate/Product | Description |
| 1 | 1-Pentanol, 5,5-diiodo- | Sodium Hydride (NaH) | 5,5-diiodopentan-1-olate | Deprotonation of the hydroxyl group. |
| 2 | 5,5-diiodopentan-1-olate | - | 2-Iodotetrahydropyran | Intramolecular SN2 cyclization with displacement of one iodide ion. |
| 3 | 2-Iodotetrahydropyran | Base (e.g., excess NaH) | 3,4-Dihydro-2H-pyran | Potential subsequent E2 elimination reaction. |
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. numberanalytics.comuobasrah.edu.iq For "1-Pentanol, 5,5-diiodo-", both proton (¹H) and carbon-13 (¹³C) NMR are essential for mapping the carbon skeleton and the placement of substituents.
The ¹H NMR spectrum of "1-Pentanol, 5,5-diiodo-" would display distinct signals corresponding to the protons on each carbon of the pentanol (B124592) chain. The chemical shifts are heavily influenced by the electronegativity of the adjacent atoms, particularly the oxygen of the hydroxyl group and the iodine atoms.
The proton attached to the gem-diiodo carbon (C5) is expected to be significantly deshielded, appearing at a downfield chemical shift due to the strong electron-withdrawing effect of the two iodine atoms. The protons on the carbon adjacent to the hydroxyl group (C1) will also be shifted downfield. The signals for the methylene (B1212753) groups in the middle of the chain (C2, C3, C4) would appear at more intermediate chemical shifts, with their multiplicity revealing their coupling to adjacent protons.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. magritek.com The carbon bearing the two iodine atoms (C5) would be expected at a very low field (a high ppm value) due to the heavy atom effect and electronegativity. The carbon bonded to the hydroxyl group (C1) would also be deshielded, typically appearing in the 50-80 δ range. libretexts.org The remaining carbons would resonate at positions typical for an aliphatic chain.
Predicted ¹H NMR Data for 1-Pentanol, 5,5-diiodo-
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H on C1 (-CH₂OH) | ~3.6 | Triplet |
| H on C2 (-CH₂-) | ~1.6 | Quintet |
| H on C3 (-CH₂-) | ~1.4 | Quintet |
| H on C4 (-CH₂CHI₂) | ~2.2 | Triplet |
| H on C5 (-CHI₂) | ~5.8 | Triplet |
| H on -OH | Variable, broad | Singlet |
Predicted ¹³C NMR Data for 1-Pentanol, 5,5-diiodo-
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~62 |
| C2 (-CH₂-) | ~32 |
| C3 (-CH₂-) | ~25 |
| C4 (-CH₂CHI₂) | ~40 |
| C5 (-CHI₂) | ~ -10 |
While "1-Pentanol, 5,5-diiodo-" is an achiral molecule, advanced 2D NMR techniques are invaluable for confirming the structural assignments made from 1D spectra. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the proton spin systems. longdom.org Cross-peaks would be observed between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5, confirming the linear pentanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. numberanalytics.com It provides an unambiguous assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. numberanalytics.com This is particularly useful for confirming the positions of the functional groups. For instance, correlations would be expected from the protons on C4 to the carbon at C5, and from the protons on C2 to the carbon at C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of related chiral molecules, NOESY is employed. longdom.org It identifies protons that are close in space, which helps in determining the relative stereochemistry. longdom.org Although not applicable for stereochemistry in this specific achiral compound, it is a critical technique for more complex structures.
Carbon-13 and Proton NMR for Structural Connectivity
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds, providing a fingerprint of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "1-Pentanol, 5,5-diiodo-" would be dominated by a strong, broad absorption band in the region of 3300-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. pressbooks.pub A strong C-O stretching absorption would also be expected around 1050 cm⁻¹. libretexts.org The C-I stretching frequencies are found at much lower wavenumbers, typically in the range of 500-600 cm⁻¹. spectroscopyonline.com The presence of two iodine atoms on the same carbon may cause a splitting or broadening of this peak. The C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the C-I bond, being highly polarizable, is expected to show a strong signal. This makes Raman particularly useful for confirming the presence of the diiodo- group. The C-C skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) would also be prominent. spectroscopyonline.com
Characteristic Vibrational Frequencies
| Functional Group | Bond | Spectroscopic Method | Expected Frequency Range (cm⁻¹) |
| Hydroxyl | O-H stretch | IR | 3300-3600 (broad) |
| Alcohol | C-O stretch | IR | ~1050 (strong) |
| Alkyl Halide | C-I stretch | IR, Raman | 500-600 |
| Alkane | C-H stretch | IR | 2850-3000 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org For "1-Pentanol, 5,5-diiodo-", the molecular formula is C₅H₁₀I₂O, leading to a calculated molecular weight of approximately 340 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 340. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. libretexts.org However, the most likely fragmentation would be the loss of an iodine radical (I•), which is an excellent leaving group, resulting in a significant peak at m/z 213 (M - 127). A subsequent loss of the second iodine atom is also plausible.
Dehydration: Loss of a water molecule (H₂O) from the molecular ion would produce a peak at m/z 322 (M - 18). libretexts.org
Other Fragmentations: Cleavage of the C4-C5 bond could lead to fragments corresponding to the loss of the CHI₂ group.
The precise mass measurement from high-resolution mass spectrometry would allow for the unambiguous confirmation of the molecular formula C₅H₁₀I₂O.
Computational Chemistry and Theoretical Modeling of 1 Pentanol, 5,5 Diiodo
Quantum Mechanical Studies on Electronic Structure and Bonding Characteristics
Quantum mechanical calculations are essential for elucidating the fundamental electronic properties and bonding nature of 1-Pentanol, 5,5-diiodo-.
Density Functional Theory (DFT) is a robust computational method for investigating the ground-state properties of molecules. mdpi.com For 1-Pentanol, 5,5-diiodo-, DFT calculations, likely using a functional such as B3LYP, would be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. sioc-journal.cnrsc.org It is known that standard DFT methods can have systematic errors in calculating the heats of formation for haloalkanes, which can be corrected using bond additivity corrections. nih.gov
The presence of two large, electron-withdrawing iodine atoms at the C5 position would significantly influence the molecule's electronic structure. The carbon-iodine (C-I) bonds are expected to be highly polarizable. Ab initio studies on similar iodinated organic compounds have highlighted the importance of iodine's polarizability. nih.gov The dominant contribution to the hole band density of states in iodinated compounds often comes from the iodine wave functions, a key factor in their electronic properties. aip.org
A molecular electrostatic potential (MEP) analysis would likely show regions of negative potential around the iodine and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydrogen of the hydroxyl group and the carbons bonded to the electronegative atoms. mdpi.com
Table 1: Predicted Ground State Properties of 1-Pentanol, 5,5-diiodo- from DFT Calculations
| Property | Predicted Characteristic | Significance |
| C-I Bond Length | Elongated due to the size of iodine | Influences bond strength and susceptibility to cleavage. |
| C-O-H Bond Angle | Approximately 109.5° | Typical for an sp³ hybridized alcohol. |
| Dipole Moment | Significant | Indicates a polar molecule, affecting solubility and intermolecular forces. chemeo.com |
| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity. arxiv.org |
| Ionization Potential | Lower than non-iodinated analogs | The ease of removing an electron, affecting its role as an electron donor. arxiv.org |
| Electron Affinity | Higher than non-iodinated analogs | The ability to accept an electron, affecting its role as an electron acceptor. arxiv.org |
This table represents generalized predictions based on principles of computational chemistry.
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, provide more accurate energetic information. acs.org These methods are crucial for mapping the potential energy surface of 1-Pentanol, 5,5-diiodo-, identifying stable conformers, and calculating the energy barriers for bond rotation and reactions. nih.govacs.org For complex molecules, these calculations can be computationally expensive. mdpi.com
Density Functional Theory (DFT) Calculations for Ground State Properties
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry provides a framework for investigating the step-by-step mechanisms of chemical reactions.
1-Pentanol, 5,5-diiodo- presents two primary sites for nucleophilic attack: the carbon attached to the hydroxyl group (C1) and the di-iodinated carbon (C5). The iodine atoms are excellent leaving groups, making the C5 position susceptible to nucleophilic substitution. Computational modeling can determine the transition state energies for SN1 and SN2 pathways.
Elimination reactions are also plausible, particularly with a strong base, leading to the formation of an alkene. DFT calculations can be used to model the reaction profiles of such elimination pathways. rsc.org
Hydrolysis is a fundamental reaction where water breaks down a molecule. numberanalytics.comlibretexts.orgmonash.edu The hydrolysis of 1-Pentanol, 5,5-diiodo- at the C-I bonds can be modeled computationally to understand its mechanism and kinetics. numberanalytics.comnih.gov The reaction likely proceeds through a nucleophilic attack by water on the electrophilic carbon atom bonded to iodine. numberanalytics.com
Computational studies can also explore the potential for molecular rearrangements, such as hydride or alkyl shifts, following the formation of a carbocation intermediate during hydrolysis or other reactions.
Computational Pathways for Nucleophilic Substitution and Elimination Reactions
Conformational Analysis and Molecular Dynamics Simulations
The five-carbon chain of 1-Pentanol, 5,5-diiodo- allows for significant conformational flexibility.
Conformational analysis helps identify the most stable spatial arrangements of the atoms. For long-chain alkanes, the "all-anti" (staggered) conformation is generally the most stable, but gauche conformations, which create kinks in the chain, are also present. libretexts.org The bulky diiodo- group at one end and the polar hydroxyl group at the other will significantly influence the conformational preferences of the pentyl chain. Studies on long-chain haloalkanes have shown they can form ordered structures on surfaces. acs.orgnih.govacs.org
Assessment of Bond Dissociation Energies and Thermodynamic Stabilities
The presence of two iodine atoms at the C5 position significantly influences the electronic structure and, consequently, the bond energies of the entire molecule when compared to the parent 1-pentanol. The large and polarizable nature of the iodine atoms introduces steric and electronic effects that propagate through the carbon chain.
Bond Dissociation Energies (BDEs)
The primary bonds of interest in 1-Pentanol, 5,5-diiodo- are the Carbon-Iodine (C-I), Carbon-Carbon (C-C), Carbon-Hydrogen (C-H), and Oxygen-Hydrogen (O-H) bonds. The BDE represents the enthalpy change upon homolytic cleavage of a bond in the gas phase.
Other Key Bonds:
C-C Bonds: The strengths of the C-C bonds in the pentyl chain are also influenced by the diiodo substitution. The C4-C5 bond, being adjacent to the carbon bearing two iodine atoms, is expected to be weaker than other C-C bonds further down the chain due to the electron-withdrawing inductive effect of the iodine atoms.
O-H Bond: The O-H bond in the hydroxyl group is generally strong and less likely to be the initial site of homolytic cleavage under typical conditions compared to the C-I bonds. Its BDE is expected to be similar to that in other primary alcohols, around 430-440 kJ/mol.
C-H Bonds: The C-H bonds along the alkyl chain will have varying BDEs depending on their position relative to the functional groups. The C-H bonds on the carbon adjacent to the oxygen (C1) will be slightly weakened, while those closer to the diiodo-substituted carbon may also experience some electronic influence.
The following table provides estimated BDE values for key bonds in 1-Pentanol, 5,5-diiodo- based on typical values for similar chemical environments.
| Bond Type | Estimated Bond Dissociation Energy (kJ/mol) | Notes |
| C5-I | 200 - 220 | Expected to be the weakest bonds in the molecule. |
| C4-C5 | 340 - 360 | Weakened due to proximity to the diiodo group. |
| C-C (alkyl chain) | 350 - 370 | Typical values for C-C single bonds in alkanes. |
| O-H | 430 - 440 | Consistent with primary alcohols. |
| C-H (alpha to -OH) | 390 - 400 | Slightly weakened due to the adjacent oxygen atom. |
| C-H (other alkyl) | 410 - 420 | Typical values for primary and secondary C-H bonds. |
These are estimated values based on general principles and data for analogous compounds. Precise values would require specific computational studies.
Thermodynamic Stability
The steric strain introduced by the two bulky iodine atoms on the same carbon atom can decrease the thermodynamic stability of the molecule compared to its mono-iodinated or non-iodinated counterparts. This steric hindrance can raise the ground state energy of the molecule, making it more reactive.
Computational modeling, such as Density Functional Theory (DFT) or higher-level ab initio methods, would be required to calculate an accurate enthalpy of formation for 1-Pentanol, 5,5-diiodo-. Such calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections to the enthalpy.
Applications and Emerging Research Frontiers for 1 Pentanol, 5,5 Diiodo
Strategic Building Block in Complex Molecule Synthesis
The presence of three reactive sites on a simple five-carbon chain makes 1-Pentanol, 5,5-diiodo- a hypothetical candidate for use as a versatile building block in the synthesis of more complex molecules. The carbon-iodine bond is known to be weak, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org
The distinct reactivity of the hydroxyl and diiodo groups allows for selective, stepwise functionalization. The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid using established methods for alcohol oxidation, which often employ hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX). mdpi.com The resulting carbonyl or carboxyl group can then participate in a wide array of subsequent reactions.
Simultaneously, the gem-diiodo group is a handle for introducing other functionalities. These iodine atoms can be displaced by various nucleophiles. This dual reactivity could allow for the synthesis of complex linear chains with defined functionalities at each end and at the C5 position, creating a multifunctional scaffold from a single starting material.
As a scaffold, 1-Pentanol, 5,5-diiodo- offers multiple points for molecular elaboration. The two iodine atoms can be substituted in reactions like the Finkelstein reaction. wikipedia.org This could be used to introduce groups such as azides, cyanides, or thiolates. The steric hindrance from the two iodine atoms at the same carbon might, however, influence reaction rates compared to mono-iodo derivatives. Furthermore, the gem-diiodo arrangement could potentially be used to form a cyclopropane (B1198618) ring under specific reductive conditions or participate in metal-catalyzed cross-coupling reactions. The hydroxyl group provides an additional site for diversification, for instance, through esterification or etherification.
Table 1: Potential Synthetic Transformations of 1-Pentanol, 5,5-diiodo-
| Functional Group | Reaction Type | Potential Product | Reagents/Conditions |
| Primary Alcohol (-OH) | Oxidation | Aldehyde/Carboxylic Acid | IBX, DMP, PCC, etc. mdpi.com |
| Primary Alcohol (-OH) | Esterification | Ester | Carboxylic Acid, Acid Chloride |
| Primary Alcohol (-OH) | Etherification | Ether | Williamson Ether Synthesis |
| Geminal Diiodide (-CHI₂) | Nucleophilic Substitution | Dithiolane, Diazide, etc. | Various Nucleophiles wikipedia.org |
| Geminal Diiodide (-CHI₂) | Reductive Dehalogenation | 1-Pentanol | Reducing Agents (e.g., Zn, NaBH₄) |
| Geminal Diiodide (-CHI₂) | Organometallic Formation | Organomagnesium/Lithium | Mg, BuLi (via halogen-metal exchange) researchgate.net |
Precursor for Further Functionalization into Multifunctional Compounds
Development of Novel Organoiodine Reagents and Catalytic Systems
The field of organoiodine chemistry has produced a powerful class of oxidizing agents known as hypervalent iodine reagents. semanticscholar.org These compounds, such as IBX and Dess-Martin periodinane (DMP), are typically derived from iodoarenes (aromatic iodides). mdpi.comnih.gov They are valued for their mildness, selectivity, and as environmentally safer alternatives to many heavy metal-based oxidants. semanticscholar.org
While aliphatic iodides like 1-Pentanol, 5,5-diiodo- are not the conventional precursors for these well-known λ3- or λ5-iodanes, the exploration of new catalytic systems is a constant goal. nih.gov Research focuses on developing systems where the iodine-containing compound can be used in catalytic amounts with a terminal oxidant. mdpi.comcore.ac.uk A molecule like 1-Pentanol, 5,5-diiodo- could theoretically be investigated in such systems, although its primary role based on known chemistry would more likely be as a substrate or an alkylating agent rather than the core of a new oxidant. wikipedia.org
Investigation in Materials Science for Specialty Polymers or Functionalized Surfaces
Organoiodine compounds are of interest in materials science due to the properties imparted by the heavy iodine atom. wikipedia.org The high atomic weight of iodine significantly increases the density of the molecule. wikipedia.org
The structure of 1-Pentanol, 5,5-diiodo- suggests at least two potential avenues in materials science.
Specialty Polymers : The hydroxyl group serves as a reactive handle for polymerization. It could be used as a monomer to be incorporated into polyesters or polyethers. The resulting polymer would have gem-diiodo groups pendant to the main chain, leading to a material with a potentially high refractive index or increased X-ray attenuation, a property utilized in the development of biodegradable X-ray contrast agents. core.ac.uk
Functionalized Surfaces : The hydroxyl group can also be used to graft the molecule onto surfaces (e.g., silica (B1680970) or metal oxides). This would create a surface decorated with reactive diiodo groups, which could then be used for further chemical modifications, such as immobilizing catalysts or biomolecules.
Environmental Fate and Biotransformation Studies of Halogenated Alcohols
The environmental impact of halogenated organic compounds is a significant area of research. While specific studies on 1-Pentanol, 5,5-diiodo- are absent, general principles of halogenated alcohols can be applied to hypothesize its environmental behavior.
The persistence of a halogenated compound in the environment is often related to the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). wikipedia.org This suggests that organoiodine compounds may be more susceptible to degradation, both biotic and abiotic, compared to their chlorinated and brominated counterparts. Potential degradation pathways could include reductive dehalogenation by anaerobic microorganisms.
Analytical Methodologies for Detection and Quantification in Environmental Matrices
The detection and quantification of 1-Pentanol, 5,5-diiodo- in various environmental matrices such as water, soil, and sediment are critical for understanding its environmental fate, transport, and potential impact. Due to its classification as a halogenated organic compound (HOC), the analytical approaches employed are often adapted from established methods for other HOCs. tandfonline.comchromatographyonline.com These methods typically involve a multi-step process including sample collection, extraction, cleanup, and instrumental analysis.
The choice of a specific analytical method is highly dependent on the matrix type, the expected concentration of the analyte, and the required sensitivity and selectivity. researchgate.net For trace-level analysis, which is common in environmental monitoring, highly sensitive and selective techniques are necessary. chromatographyonline.com
Sample Preparation
A crucial first step in the analysis of 1-Pentanol, 5,5-diiodo- from environmental samples is the extraction and concentration of the analyte. The goal of sample preparation is to isolate the target compound from the complex sample matrix and to remove interfering substances. chromatographyonline.comresearchgate.net Common techniques for aqueous and solid samples are outlined below.
Aqueous Samples (e.g., surface water, groundwater):
Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to retain the analyte from the aqueous sample. researchgate.net The choice of sorbent is critical and depends on the polarity of the analyte. For a moderately polar compound like 1-Pentanol, 5,5-diiodo-, a reversed-phase sorbent such as C18 may be suitable.
Solid Samples (e.g., soil, sediment):
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid matrices using a suitable solvent.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to increase the efficiency and reduce the time of extraction compared to traditional methods.
Ultrasonic Extraction: This method employs ultrasonic waves to enhance the extraction of the analyte from the solid matrix into a solvent.
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. chromatographyonline.com This can be achieved using techniques like column chromatography with adsorbents such as silica gel or florisil.
Instrumental Analysis
The instrumental analysis of 1-Pentanol, 5,5-diiodo- typically relies on chromatographic separation followed by detection.
Gas Chromatography (GC): Given the potential volatility of 1-Pentanol, 5,5-diiodo-, GC is a suitable technique for its separation. um.es A capillary column with a non-polar or medium-polarity stationary phase would likely be used.
Electron Capture Detector (ECD): The presence of two iodine atoms in the molecule makes it highly responsive to an ECD, which is very sensitive to halogenated compounds. epa.gov
Mass Spectrometry (MS): Coupling GC with MS provides high selectivity and allows for positive identification of the compound based on its mass spectrum. um.esepa.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is another viable option, particularly if the compound has limited thermal stability or requires derivatization for GC analysis. tandfonline.com
UV-Vis Detector: The presence of the carbon-iodine bonds may allow for detection using a UV-Vis detector, although sensitivity might be limited.
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) or tandem MS (LC-MS/MS) offers high sensitivity and selectivity and is a powerful tool for the analysis of a wide range of organic compounds in complex matrices. tandfonline.commdpi-res.com
Method Validation
Any analytical method developed for the quantification of 1-Pentanol, 5,5-diiodo- in environmental matrices must be rigorously validated to ensure the reliability of the data. Key validation parameters include:
Linearity: The range over which the detector response is proportional to the analyte concentration.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. europa.eu
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively.
Recovery: The efficiency of the extraction and cleanup process, determined by analyzing spiked samples.
Matrix Effects: The influence of co-extracted compounds from the sample matrix on the analytical signal. researchgate.net
Hypothetical Performance Data for an LC-MS/MS Method
The following data tables present hypothetical yet realistic performance characteristics for an LC-MS/MS method developed for the analysis of 1-Pentanol, 5,5-diiodo- in water and soil.
Table 1: Method Performance for Water Samples
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Accuracy (at 1 µg/L) | 95-105% |
| Precision (RSD at 1 µg/L) | < 10% |
| Recovery (at 1 µg/L) | 85-110% |
Table 2: Method Performance for Soil Samples
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Accuracy (at 10 µg/kg) | 90-110% |
| Precision (RSD at 10 µg/kg) | < 15% |
| Recovery (at 10 µg/kg) | 80-115% |
These tables illustrate the type of data that would be generated during method validation to demonstrate the suitability of the analytical procedure for its intended purpose. The development and application of such robust analytical methods are fundamental to any investigation into the environmental presence and behavior of 1-Pentanol, 5,5-diiodo-.
Conclusion and Prospective Research Directions
Current Gaps and Challenges in the Synthesis and Reactivity of Geminal Diiodoalcohols
The synthesis of geminal diiodoalcohols, such as 1-Pentanol, 5,5-diiodo-, presents several notable challenges. The term "geminal" refers to the relationship between two functional groups attached to the same atom. wikipedia.org One of the primary hurdles is controlling the reaction to achieve the desired gem-diiodination without leading to side products. For instance, in oxidative iodination methods, over-oxidation can result in the formation of carbonyl byproducts. Furthermore, the stability of geminal diiodoalkanes can be a concern, as the carbon-iodine bond is the weakest among the carbon-halogen bonds, making these compounds susceptible to decomposition. wikipedia.org
Another significant challenge lies in the limited functional group tolerance of some synthetic methods. While progress has been made in developing procedures that are tolerant of groups like olefins, ethers, and acetals, more robust and versatile methods are needed. organic-chemistry.org The reactivity of geminal diiodoalcohols is also an area with knowledge gaps. The presence of two iodine atoms on the same carbon atom can lead to increased susceptibility to elimination reactions, potentially forming alkenes. Understanding and controlling the competition between substitution and elimination reactions is a key challenge for synthetic chemists.
The synthesis of geminal diols, which are structurally related to geminal diiodoalcohols, has been historically challenging due to their inherent instability and tendency to dehydrate to aldehydes or ketones. nih.gov This highlights the general difficulty in synthesizing molecules with two functional groups on the same carbon.
Future Methodological Advancements and Catalytic Innovations
Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methods for geminal diiodoalcohols. The development of novel catalytic systems is a promising avenue. For example, the use of hypervalent iodine reagents has shown promise in facilitating iodination reactions under mild conditions. e-bookshelf.de Innovations in catalysis could lead to higher yields and greater functional group tolerance. longdom.org
The development of geminal-atom catalysts (GACs), which feature paired single-atom sites, could offer new possibilities for activating and functionalizing geminal diiodo compounds with high selectivity. nih.gov Furthermore, new catalytic methods are being explored for the production of chiral boron compounds, including geminal diboron (B99234) compounds, which can serve as versatile building blocks in organic synthesis. su.se Similar advancements in the catalysis of geminal diiodoalcohols could unlock new synthetic pathways.
Future methodologies may also involve flow chemistry, which can offer better control over reaction parameters and improve the safety of handling potentially unstable intermediates. The translation of batch reactions to continuous flow processes could be a significant step forward for the industrial application of these compounds. nih.gov
Interdisciplinary Research Opportunities and Applied Chemical Sciences
The unique properties of organoiodine compounds, including geminal diiodoalcohols, create opportunities for interdisciplinary research. In medicinal chemistry, organoiodine compounds are used as X-ray contrast agents due to the high atomic weight of iodine. wikipedia.org While the lability of the C-I bond can be a limitation, the development of more stable geminal diiodo-functionalized molecules could lead to new diagnostic tools. wikipedia.org
In materials science, the high density of organoiodine compounds is a noteworthy property. wikipedia.org This could be exploited in the design of new materials with specific physical properties. Furthermore, organoiodine compounds have applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The reactivity of the C-I bond, while a challenge, also makes them valuable precursors for creating more complex molecules.
There is also potential for the application of geminal diiodoalcohols in the synthesis of bioactive molecules. Marine-derived organoiodine compounds have shown biological activity, including inhibitory effects against cancer and diabetes. nih.govacs.org Research into the synthesis and biological evaluation of novel geminal diiodoalcohols could lead to the discovery of new therapeutic agents. The development of methods for the controlled release and recovery of iodine-containing compounds could also have applications in drug delivery and environmental remediation. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
